2-Nitroanisole

Overview

Description

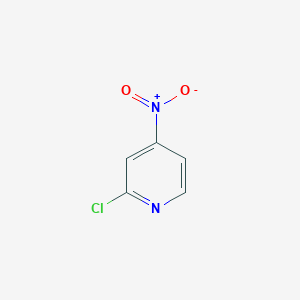

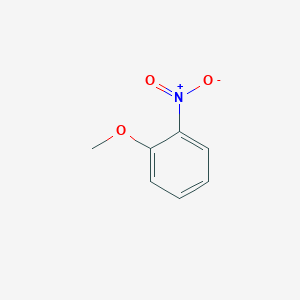

2-Nitroanisole, also known as o-Nitroanisole or 1-Methoxy-2-nitrobenzene, is an organic compound . It is one of the three possible isomers of nitroanisole .

Synthesis Analysis

The synthesis of 2-Nitroanisole has been discussed in various studies . The main synthesis methods use chlorobenzene, phenol, 1-chloro-2,4-dinitrobenzene (DNCB), and anisole as the starting raw materials . The reaction path when chlorobenzene is used as the starting raw material is shown in the referenced study .Molecular Structure Analysis

The molecular structure of 2-Nitroanisole is represented by the linear formula O2NC6H4OCH3 . Its molecular weight is 153.14 .Chemical Reactions Analysis

2-Nitroanisole reacts with various substances under certain conditions . For instance, it reacts explosively with sodium hydroxide and zinc . It also reacts vigorously with hydrogen and a catalyst at 482°F and 25500 mmHg .Physical And Chemical Properties Analysis

2-Nitroanisole is a light red or amber-colored liquid or crystals . It is insoluble in water and denser than water . Its boiling point is 273 °C, and its melting point is between 9-12 °C . It is soluble in alcohol, diethyl ether, and insoluble in water .Scientific Research Applications

Use in Explosive Formulations

2-Nitroanisole has been historically used in warheads containing Amatol 40 and is currently being investigated as a replacement for 2,4,6-Trinitrotoluene (TNT) in melt-cast insensitive munitions (IM) formulations . It is a less sensitive explosive and can be handled and transported with less stringent conditions .

Synthesis of Dyes

2-Nitroanisole finds applications in various fields such as the synthesis of dyes . The compound’s chemical properties make it suitable for creating a variety of colorants.

Insecticide Production

Another application of 2-Nitroanisole is in the production of insecticides . Its chemical structure can be manipulated to target specific pests, providing an effective means of pest control.

Environmental Pollutant

2-Nitroanisole is an industrial and environmental pollutant causing tumors of the urinary bladder in rats and mice . Its tumorigenic potential has been evaluated by host-mediated in vitro and in vivo assay .

Solvatochromic Probe

2-Nitroanisole has been employed as a solvatochromic probe to examine the cybotactic region of pure and mixed supercritical fluid solvent systems . This allows researchers to better understand the behavior of solvents under different conditions.

Biotransformation Studies

2-Nitroanisole is used in studies of aerobic biotransformation in soil and soil Bacillus sp . These studies provide insights into how the compound is transformed by natural microbial communities, which is important for understanding its environmental impact.

Development of Insensitive Munitions

2-Nitroanisole is being tested by the Military Industry as a replacement for 2,4,6-trinitrotoluene (TNT) in explosive formulations . It is a less sensitive melt-cast medium than TNT, requiring a higher temperature for detonation, making it safer to manufacture, transport, and store .

Research into New Energetic Materials

Emerging energetic materials are being developed using 2-Nitroanisole . These new materials could potentially offer improved performance and safety in a variety of applications, from military to industrial uses .

Mechanism of Action

Target of Action

2-Nitroanisole, also known as 1-Methoxy-2-nitrobenzene, is an important industrial pollutant and a potent carcinogen for rodents . The primary targets of 2-Nitroanisole are DNA and human hepatic cytosol . It binds covalently to DNA after reductive activation .

Mode of Action

2-Nitroanisole interacts with its targets through a process of reductive activation. This process is facilitated by human hepatic cytosol and xanthine oxidase (XO) . The compound binds covalently to DNA, forming DNA adducts . This interaction results in changes at the molecular level, which can lead to carcinogenic effects .

Biochemical Pathways

The biochemical pathway affected by 2-Nitroanisole involves the reduction of the compound to form a reactive metabolite, N-(2-methoxyphenyl)hydroxylamine . This metabolite is identified in incubations with human hepatic cytosol . The formation of this metabolite and its interaction with DNA is a key step in the carcinogenic potential of 2-Nitroanisole .

Pharmacokinetics

It is known that the compound is soluble in alcohol and diethyl ether, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility properties.

Result of Action

The molecular and cellular effects of 2-Nitroanisole’s action are significant. The compound has been shown to cause tumors in the urinary bladder in rats and mice . This is believed to be a result of the formation of DNA adducts following the reductive activation of 2-Nitroanisole .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Nitroanisole. For instance, the presence of oxygen can significantly impact the degradation of 2-Nitroanisole . Furthermore, the compound’s action can also be influenced by the presence of other substances in the environment, such as other chemicals or pollutants .

Safety and Hazards

properties

IUPAC Name |

1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBYEGUGFPZCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020962 | |

| Record name | 1-Methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, yellow, or reddish liquid; [HSDB] Yellow liquid; mp = 9-10 deg C; [MSDSonline], COLOURLESS-TO-YELLOW-RED LIQUID. | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

277 °C; 144 °C at 4 mm Hg, Boiling point range: 268-271 °C, 277 °C | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

124 °C, 142 °C closed cup, 142 °C c.c. | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.69X10+3 mg/L at 30 °C, Solubility in water, g/l at 30 °C: 1.69 (slightly soluble) | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2540 g/cu cm at 20 °C, Relative density (water = 1): 1.25 (20 °C) | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.29 | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0036 [mmHg], 3.6X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 30 °C: 0.004 | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

2-Nitroanisole | |

Color/Form |

Colorless to yellowish liquid, Light reddish or amber liquid | |

CAS RN |

91-23-6, 29191-53-5 | |

| Record name | 2-Nitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029191535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRE7HLZ17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

10.5 °C | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Nitroanisole exert its carcinogenic effects?

A1: 2-Nitroanisole is primarily a carcinogen in rodents, specifically targeting the urinary bladder. [, , ] Its carcinogenicity stems from its metabolic activation. Both human and rat enzymes, specifically cytochrome P450 2E1 and xanthine oxidase, can metabolize 2-Nitroanisole into N-(2-methoxyphenyl)hydroxylamine. [, , ] This metabolite decomposes into reactive species like nitrenium and carbenium ions, which bind to DNA, forming adducts. [, , ] These DNA adducts are considered the primary drivers of 2-Nitroanisole's genotoxicity and carcinogenicity. []

Q2: What evidence suggests DNA adduct formation by 2-Nitroanisole in vivo?

A2: Research using the 32P-postlabeling technique showed that 2-Nitroanisole forms DNA adducts in rats. [] After administering 2-Nitroanisole, two specific DNA adducts, identical to those formed in vitro with human liver enzymes, were found in the rats' urinary bladder, liver, kidney, and spleen. [] This finding confirms the in vivo formation of DNA adducts by 2-Nitroanisole, further supporting its carcinogenic potential.

Q3: What are the primary metabolic pathways of 2-Nitroanisole?

A3: 2-Nitroanisole undergoes both activation and detoxification pathways. [, ] The primary detoxification pathway involves O-demethylation by cytochrome P450 enzymes, mainly CYP2E1, into 2-nitrophenol. [, , , ] Further oxidation of 2-nitrophenol by CYP enzymes produces metabolites like 2,5-dihydroxynitrobenzene and 2,6-dihydroxynitrobenzene, considered detoxification products. [, , ]

Q4: What is the role of Xanthine oxidase in 2-Nitroanisole metabolism?

A4: While cytochrome P450 enzymes primarily handle detoxification, xanthine oxidase plays a crucial role in activating 2-Nitroanisole to its carcinogenic form. [, ] It reduces 2-Nitroanisole to N-(2-methoxyphenyl)hydroxylamine, the precursor to DNA-binding reactive species. [, , ] This reduction by xanthine oxidase is a significant pathway in the liver, contributing to 2-Nitroanisole's carcinogenic potential.

Q5: What is the molecular formula and weight of 2-Nitroanisole?

A5: The molecular formula of 2-Nitroanisole is C7H7NO3, and its molecular weight is 153.13 g/mol. [Various sources list this information]

Q6: What spectroscopic techniques are helpful in characterizing 2-Nitroanisole?

A6: Several spectroscopic techniques are used to characterize 2-Nitroanisole:

- NMR Spectroscopy (1H and 13C): Helps determine the structure and purity of the compound. [, ]

- FTIR and FT-Raman Spectroscopy: Provide information about the vibrational modes of the molecule, further characterizing its structure. []

- UV-Vis Spectroscopy: Used to study solvent effects and intermolecular interactions. [, ]

Q7: What are the applications of 2-Nitroanisole in different media?

A7: Research highlights 2-Nitroanisole's use in various settings:

- Supercritical Fluids: Used as a probe molecule (solvatochromic probe) to study the properties of supercritical fluids like CO2, N2O, and Xe due to its sensitivity to changes in solvent polarity. [, , , ]

- Electrochemical Systems: Studied for its electrochemical reduction to 2-anisidine in ionic liquids, offering a potential green synthesis route. []

- Ternary Liquid Mixtures: Investigated for its molecular interactions and excess properties in ternary systems, aiding in understanding solution behavior. [, ]

Q8: How is 2-Nitroanisole typically quantified in various matrices?

A8: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a commonly employed technique for the quantitative determination of 2-Nitroanisole, especially in complex matrices like cosmetics. [] This method often includes an extraction step, followed by purification using techniques like dispersive solid-phase extraction.

Q9: What are the occupational exposure limits for 2-Nitroanisole?

A9: The maximum admissible concentration (MAC) value for 2-Nitroanisole has been established at 1.6 mg/m3 based on animal studies, aiming to minimize occupational exposure risks. [, ] This limit considers the potential carcinogenicity of the compound and highlights the importance of workplace safety measures.

Q10: What are the known toxic effects of 2-Nitroanisole?

A10: Studies in rodents have shown that repeated exposure to 2-Nitroanisole can lead to:

- Hematological Effects: Methemoglobinemia and hemolytic anemia. []

- Organ Weight Changes: Increased liver and spleen weight. []

- Carcinogenicity: Primarily bladder cancer in rodents. [, ]

Q11: What areas require further research regarding 2-Nitroanisole?

A11: Several areas require further investigation:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)

![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)

![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)